molecular formula C3F6OS3 B14625252 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one CAS No. 55882-03-6

2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one

Cat. No.: B14625252
CAS No.: 55882-03-6
M. Wt: 262.2 g/mol
InChI Key: AMDPGTHVVVFAJK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and trisulfanyl groups makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one typically involves the introduction of trifluoromethyl and trisulfanyl groups into an ethanone backbone. One common method involves the reaction of trifluoroacetophenone with sulfur-containing reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The trifluoromethyl and trisulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl and trisulfanyl groups can form strong interactions with active sites, influencing the activity and function of the target molecules. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl groups but lacking the trisulfanyl group.

    2,2,2-Trifluoro-1-phenylethanone: Another similar compound with a phenyl group instead of the trisulfanyl group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: A compound with trifluoromethyl groups and a sulfonate group.

Uniqueness

2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one is unique due to the presence of both trifluoromethyl and trisulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

55882-03-6

Molecular Formula

C3F6OS3

Molecular Weight

262.2 g/mol

IUPAC Name

S-(trifluoromethyldisulfanyl) 2,2,2-trifluoroethanethioate

InChI

InChI=1S/C3F6OS3/c4-2(5,6)1(10)11-13-12-3(7,8)9

InChI Key

AMDPGTHVVVFAJK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)SSSC(F)(F)F

Origin of Product

United States

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